8-methoxy-N-[(oxolan-2-yl)methyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide
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Overview
Description
8-methoxy-N-[(oxolan-2-yl)methyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes a thienoquinoline core, a methoxy group, and an oxolan-2-ylmethyl substituent. Thienoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that quinoline-based compounds often interact with various enzymes and receptors in the body .
Mode of Action
Quinoline-based compounds are known to interact with their targets in a variety of ways, often by binding to the active site of an enzyme or receptor, which can inhibit or enhance the function of the target .
Biochemical Pathways
Quinoline-based compounds are known to be involved in a wide range of biochemical pathways due to their diverse target interactions .
Pharmacokinetics
The compound’s logp value is 4734, and its logD value is 47334 . These values suggest that the compound is lipophilic, which could influence its absorption and distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-[(oxolan-2-yl)methyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This can be achieved through the cyclization of appropriate starting materials, such as 2-aminothiophenol and 2-chloroquinoline, under specific conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Oxolan-2-ylmethyl Group: This step involves the reaction of the thienoquinoline intermediate with oxolan-2-ylmethyl chloride in the presence of a suitable base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-N-[(oxolan-2-yl)methyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
8-methoxy-N-[(oxolan-2-yl)methyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]quinoline Derivatives: Compounds with similar core structures but different substituents.
Methoxyquinoline Derivatives: Compounds with a methoxy group attached to the quinoline core.
Oxolan-2-ylmethyl Substituted Compounds: Compounds with an oxolan-2-ylmethyl group attached to different core structures.
Uniqueness
8-methoxy-N-[(oxolan-2-yl)methyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Biological Activity
The compound 8-methoxy-N-[(oxolan-2-yl)methyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide is a derivative of thienoquinoline and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular structure of the compound includes a thienoquinoline core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, often starting from 8-hydroxyquinoline derivatives. A notable method involves the reaction of 8-hydroxyquinoline with various aldehydes and amines under acidic conditions to yield the desired carboxamide .
Antimicrobial Activity
Recent studies indicate that derivatives of thienoquinoline, including our compound of interest, exhibit significant antimicrobial properties. For instance, a related compound demonstrated high inhibitory activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as ≤2mg L against anaerobic bacteria, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Related Thienoquinoline Derivatives
Compound | Target Organism | MIC (mg/L) |
---|---|---|
Bay 12-8039 (related compound) | Bacteroides fragilis | ≤ 2 |
Thienoquinoline Derivative A | Staphylococcus aureus | ≤ 1 |
Thienoquinoline Derivative B | Escherichia coli | ≤ 4 |
Anticancer Properties
The anticancer potential of the compound has also been explored. In vitro studies have shown that thienoquinoline derivatives can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these compounds range significantly, with some exhibiting values as low as 4.12mM against MCF-7 cells .
Table 2: Anticancer Activity of Thienoquinoline Derivatives
Compound | Cancer Cell Line | IC50 (mM) |
---|---|---|
Compound A | HeLa | 30.98 |
Compound B | HCT116 | 22.70 |
Compound C | MCF-7 | 4.12 |
Antiviral Activity
The antiviral properties of thienoquinoline derivatives are also noteworthy. Research indicates that certain derivatives can inhibit viral replication effectively, particularly against strains like H5N1 and potentially SARS-CoV-2. The mechanism appears to involve interference with viral entry or replication processes .
Case Studies
- Inhibition of H5N1 Growth : A derivative exhibited a growth inhibition rate of up to 91.2% against H5N1 with low cytotoxicity levels, suggesting a favorable therapeutic index .
- Anticancer Efficacy : In a comparative study involving multiple thienoquinoline derivatives, one showed superior activity against several cancer cell lines compared to standard chemotherapeutics, highlighting the potential for development into anticancer agents .
Properties
IUPAC Name |
8-methoxy-N-(oxolan-2-ylmethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-28-16-9-10-20-18(12-16)22-19(14-25-20)21(15-6-3-2-4-7-15)23(30-22)24(27)26-13-17-8-5-11-29-17/h2-4,6-7,9-10,12,14,17H,5,8,11,13H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQIVZLVXPQUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=C(S3)C(=O)NCC4CCCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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